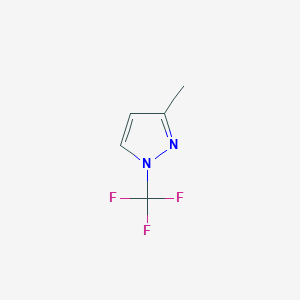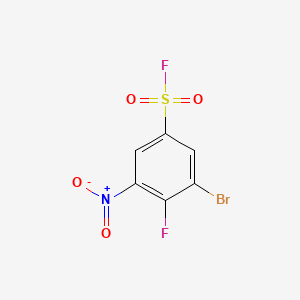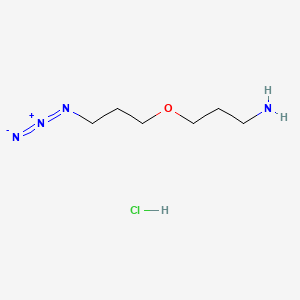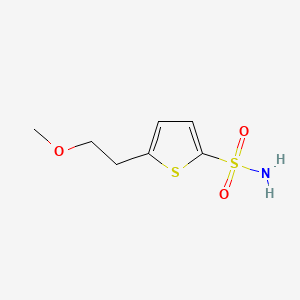
1,1,1-Trifluoro-4-bromo-2-butene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-4-bromo-2-butene is an organic compound with the molecular formula C4H4BrF3. It is a fluorinated building block used in various chemical syntheses. The compound is characterized by the presence of both bromine and fluorine atoms, which contribute to its unique reactivity and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-4-bromo-2-butene can be synthesized through a dehalogenation reaction. One common method involves using 1,4-dibromo-2-chloro-1,1,2-trifluorobutylene as a starting material. This compound undergoes a dehalogenation reaction in the presence of metals such as zinc, iron, magnesium, aluminum, tin, copper, or manganese, with water as the solvent .
Industrial Production Methods: The industrial production of this compound typically involves large-scale dehalogenation processes. The reaction conditions are optimized to ensure high yield and purity, often using phase-transfer catalysts to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,1-Trifluoro-4-bromo-2-butene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Elimination Reactions: The compound can undergo elimination to form 1,1,2-trifluoro-1,3-butadiene.
Common Reagents and Conditions:
Potassium Hydroxide (KOH): Used in the presence of tetrabutylammonium bromide as a phase-transfer catalyst to facilitate the formation of 1,1,2-trifluoro-1,3-butadiene.
Metals: Zinc, iron, magnesium, aluminum, tin, copper, or manganese are used in dehalogenation reactions.
Major Products Formed:
1,1,2-Trifluoro-1,3-butadiene: Formed through elimination reactions.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-4-bromo-2-butene is used in various scientific research applications, including:
Organic Synthesis: As a fluorinated building block, it is used in the synthesis of more complex organic molecules.
Chemical Research: It serves as a precursor in the development of new chemical compounds and materials.
Pharmaceuticals: The compound is used in the synthesis of pharmaceutical intermediates.
Wirkmechanismus
The mechanism of action of 1,1,1-Trifluoro-4-bromo-2-butene involves its reactivity due to the presence of both bromine and fluorine atoms. The bromine atom can participate in substitution reactions, while the fluorine atoms can influence the compound’s electronic properties, making it a versatile reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
- 1,1,2-Trifluoro-1-butene
- 4-Bromo-1,1,2-trifluorobutene-1
Comparison: 1,1,1-Trifluoro-4-bromo-2-butene is unique due to the presence of three fluorine atoms on the same carbon atom, which significantly affects its reactivity and stability compared to similar compounds. The presence of the bromine atom also allows for specific substitution reactions that are not possible with other trifluorobutene derivatives .
Eigenschaften
Molekularformel |
C4H4BrF3 |
|---|---|
Molekulargewicht |
188.97 g/mol |
IUPAC-Name |
(E)-4-bromo-1,1,1-trifluorobut-2-ene |
InChI |
InChI=1S/C4H4BrF3/c5-3-1-2-4(6,7)8/h1-2H,3H2/b2-1+ |
InChI-Schlüssel |
AFLONCGUFNMHMB-OWOJBTEDSA-N |
Isomerische SMILES |
C(/C=C/C(F)(F)F)Br |
Kanonische SMILES |
C(C=CC(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(methylamino)-1-{4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl}propan-1-one hydrochloride](/img/structure/B13472477.png)
![1-(Tert-butyldimethylsilyl)-3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B13472487.png)

![(1R,5S,6R)-6-bromo-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13472495.png)
![1-[1-(1H-pyrazol-1-yl)cyclobutyl]methanamine dihydrochloride](/img/structure/B13472515.png)
![4-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]butanoic acid](/img/structure/B13472516.png)
![Tert-butyl 5-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B13472525.png)
![Tert-butyl 1-amino-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13472527.png)


![2-Ethyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B13472533.png)
![N,1-dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride](/img/structure/B13472539.png)
![(3S,3aR,6aR)-2H,3H,3aH,6aH-furo[3,2-b]furan-3-ol](/img/structure/B13472541.png)
